3-{[4-(3,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Overview
Description
3-{[4-(3,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.25727730 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
3-{[4-(3,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole is a compound involved in the synthesis and characterization of novel carbazole derivatives. These derivatives have been evaluated for their potential antibacterial, antifungal, and anticancer activities. For instance, Sharma et al. (2014) synthesized a series of novel carbazole derivatives starting with carbazole, which upon reaction with ethyl choloroacetate and further chemical modifications yielded compounds with significant biological activities. The synthesized compounds showed promising results against human breast cancer cell lines, such as MCF7, indicating their potential as anticancer agents (Sharma, Kumar, & Pathak, 2014).
Antioxidant and Cytotoxic Agents
The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which involves carbazole and piperazine, has been studied for its in vitro antioxidant activity using various bioassays and for its cancer cell inhibitory potential. Mistry et al. (2016) reported that these compounds demonstrated excellent free radical scavenging efficacies and showed anticipated cytotoxic effects against cervical cancer cell lines, highlighting their potential as antioxidant and cytotoxic agents (Mistry, Patel, Keum, & Kim, 2016).
Antibacterial and Antifungal Activities
Compounds related to this compound have been evaluated for their antimicrobial properties. Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases and assessed their inhibitory activity against pathogenic bacteria and fungi. The study found that piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, suggesting their potential application in treating bacterial infections (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Central Nervous System Agents
Research into the structure-activity relationships at the monoamine transporters and sigma receptors for novel carbazole analogues, including rimcazole and its derivatives, has been conducted to explore their potential as central nervous system agents. These studies aim to understand the neurochemical mechanisms and the interaction with dopamine transporters, which could inform the development of treatments for conditions related to the central nervous system (Husbands, Izenwasser, Kopajtic, Bowen, Vilner, Katz, & Newman, 1999).
Properties
IUPAC Name |
3-[[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-4-31-27-8-6-5-7-25(27)26-17-21(9-10-28(26)31)19-29-11-13-30(14-12-29)20-22-15-23(32-2)18-24(16-22)33-3/h5-10,15-18H,4,11-14,19-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCJXSJWDGWNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC(=C4)OC)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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